Ethyl 2,2-dimethoxycyclopentane-1-carboxylate
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Overview
Description
Ethyl 2,2-dimethoxycyclopentane-1-carboxylate is an organic compound with a cyclopentane ring substituted with two methoxy groups and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethoxycyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 2,2-dimethoxycyclopentanone. This intermediate is then esterified with ethanol and a suitable acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of efficient catalysts and optimized reaction parameters ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethoxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Ethyl 2,2-dimethoxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethoxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s methoxy groups and ester functionality play crucial roles in its reactivity and interactions with enzymes or receptors. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxocyclopentanecarboxylate
- Methyl 2-oxocyclopentanecarboxylate
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
Ethyl 2,2-dimethoxycyclopentane-1-carboxylate is unique due to its dual methoxy substitution on the cyclopentane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2,2-dimethoxycyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-14-9(11)8-6-5-7-10(8,12-2)13-3/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKRNPDZICFORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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